![molecular formula C2H5ClN2O B2686660 (1Z)-2-chloro-N'-hydroxyethanimidamide CAS No. 3272-96-6](/img/structure/B2686660.png)
(1Z)-2-chloro-N'-hydroxyethanimidamide
Overview
Description
(1Z)-2-Chloro-N'-hydroxyethanimidamide, commonly referred to as CNE, is an organic compound with a unique chemical structure. CNE is a cyclic amide that is composed of two nitrogen atoms and one chlorine atom, and has been the subject of numerous studies due to its potential therapeutic effects and applications. CNE has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Scientific Research Applications
CNE has been studied for its potential therapeutic effects and applications in various diseases. For example, CNE has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, CNE has been studied for its potential use in the treatment of diabetes, as it has been shown to reduce blood glucose levels in animal models. Furthermore, CNE has been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to reduce inflammation and oxidative stress in animal models.
Mechanism of Action
The exact mechanism of action of CNE is not yet fully understood. However, it has been suggested that CNE may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, CNE has been shown to have antioxidant properties, which may be responsible for its beneficial effects in the treatment of various diseases.
Biochemical and Physiological Effects
CNE has been shown to have numerous biochemical and physiological effects. For example, CNE has been shown to reduce inflammation and oxidative stress, which may be beneficial in the treatment of various diseases. Additionally, CNE has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which may be beneficial in the treatment of inflammatory diseases. Furthermore, CNE has been shown to reduce the production of reactive oxygen species, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The use of CNE in laboratory experiments has numerous advantages and limitations. One of the main advantages of using CNE in laboratory experiments is its relatively low cost. Additionally, CNE is readily available and can be synthesized using a variety of methods. However, one of the main limitations of using CNE in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are numerous potential future directions for the use of CNE. For example, CNE could be further studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, CNE could be further studied for its potential use in the treatment of diabetes, as it has been shown to reduce blood glucose levels in animal models. Furthermore, CNE could be further studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to reduce inflammation and oxidative stress in animal models. Additionally, CNE could be further studied for its potential use in the treatment of inflammatory diseases, as it has been shown to reduce the production of inflammatory mediators. Finally, CNE could be further studied for its potential use in the treatment of neurological diseases, as it has been shown to reduce the production of reactive oxygen species.
Synthesis Methods
CNE is typically synthesized through the reaction of ethylenediamine and chloroacetaldehyde. This reaction is catalyzed by a strong base, such as potassium hydroxide, and yields CNE as the primary product. In addition, other methods of synthesis, such as using acid-catalyzed condensation and reductive amination, have been developed for the production of CNE.
properties
IUPAC Name |
2-chloro-N'-hydroxyethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCARGDPHZYJCMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=N/O)/N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954390 | |
Record name | Chloro-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80954390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-chloro-N'-hydroxyethanimidamide | |
CAS RN |
3272-96-6 | |
Record name | Chloro-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80954390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N'-hydroxyethanimidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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